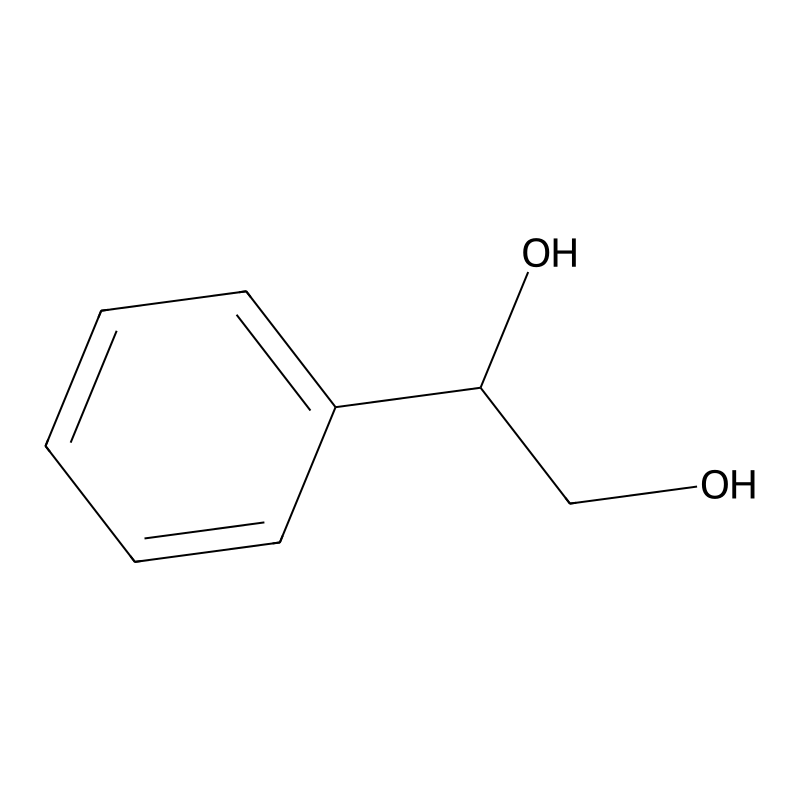1-Phenyl-1,2-ethanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Asymmetric Synthesis
The key application of 1-phenyl-1,2-ethanediol in research lies in its use as a chiral intermediate for the synthesis of other chiral compounds. Due to the presence of a stereocenter, specific enantiomers of 1-phenyl-1,2-ethanediol can be used as starting materials to produce other molecules with desired chirality.
- Enantioselective Production: Research efforts focus on developing efficient methods to produce specific enantiomers of 1-phenyl-1,2-ethanediol. Microbial enzymes like carbonyl reductases from various sources have been explored for the conversion of prochiral ketones to the desired enantiomer of 1-phenyl-1,2-ethanediol Microbial Cell Factories.
Applications in Organic Chemistry
Kinetic Resolution
Racemic mixtures (containing both enantiomers) of 1-phenyl-1,2-ethanediol can be used in kinetic resolution processes to separate the enantiomers. This technique relies on the different reaction rates of the two enantiomers with a chiral resolving agent Sigma-Aldrich: .
Epoxide Hydrolase Activity Studies
Research involving epoxide hydrolases, enzymes that break down epoxides, sometimes utilizes 1-phenyl-1,2-ethanediol as a substrate to measure and characterize enzyme activity PubChem.
1-Phenyl-1,2-ethanediol, also known as phenyl glycol or styrene glycol, is an organic compound with the molecular formula and a molecular weight of approximately 138.16 g/mol. It is characterized by the presence of a phenyl group attached to a diol (two hydroxyl groups) structure. This compound is commonly used in various chemical applications and has garnered interest for its potential biological activities and synthetic utility in organic chemistry .
- Interaction with Biological Membranes: The combination of hydrophobic (phenyl group) and hydrophilic (diol group) character allows the molecule to potentially interact with cell membranes []. This could be relevant in studies on drug delivery or membrane protein function.
- Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, potentially influencing protein-protein interactions or acting as a scaffold for molecular design [].
- Oxidative Cleavage: This reaction involves the cleavage of the C-C bond in the diol structure, typically catalyzed by metal catalysts such as copper supported on zeolite. The oxidative cleavage of 1-phenyl-1,2-ethanediol leads to the formation of benzaldehyde and other products like benzyl alcohol and methyl benzoate under specific conditions .
- Reduction Reactions: The compound can be synthesized from various precursors through reduction reactions, often utilizing biological catalysts such as yeast (e.g., Saccharomyces cerevisiae) to achieve high enantioselectivity in producing optically pure forms of the compound .
Research indicates that 1-phenyl-1,2-ethanediol exhibits various biological activities. It has been reported to have antifungal properties, being identified in Penicillium concentricum . Additionally, studies have explored its potential as a model compound for biomass conversion processes, emphasizing its role in producing high-value chemicals from renewable resources .
Several synthesis methods for 1-phenyl-1,2-ethanediol exist:
- Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of α-keto esters in the presence of specific catalysts such as ruthenium complexes under controlled conditions (temperature and pressure) to yield 1-phenyl-1,2-ethanediol with high yields .
- Biotransformation: Enzymatic methods using microorganisms like Candida parapsilosis can effectively convert ketones to diols through redox reactions involving co-factors like NAD+ and NADPH. This method allows for the production of enantiomerically pure forms of the compound .
- Chemical Synthesis: Various chemical routes involve starting materials like methyl benzoylformate that undergo transformations to yield 1-phenyl-1,2-ethanediol .
Interaction studies involving 1-phenyl-1,2-ethanediol have focused on its behavior in catalytic systems and its role as a substrate in various oxidative cleavage reactions. These studies have shown that the presence of certain metal catalysts can significantly enhance reaction rates and product yields through optimized reaction pathways . Furthermore, investigations into its interactions with biological systems reveal potential pathways for metabolic transformations that could be exploited for biotechnological applications .
Several compounds share structural similarities with 1-phenyl-1,2-ethanediol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylene glycol | C₂H₆O₂ | Simple diol; widely used as antifreeze and solvent. |
| Propylene glycol | C₃H₈O₂ | Commonly used in food and pharmaceutical products. |
| Glycerol | C₃H₈O₃ | A triol; used in cosmetics and food industries. |
| 2-Hydroxyacetophenone | C₈H₈O₂ | An intermediate for synthesizing various derivatives. |
Uniqueness of 1-Phenyl-1,2-Ethanediol
What sets 1-phenyl-1,2-ethanediol apart from these compounds is its specific phenolic structure combined with two hydroxyl groups, which imparts unique chemical reactivity and biological properties. Its ability to participate in selective oxidation reactions makes it particularly valuable in organic synthesis compared to simpler glycols or triols that do not possess this functional complexity.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 9 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 11 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








